
2-(4-Fluorophenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic molecule that is synthesized through a multi-step process.
Scientific Research Applications
Anticonvulsant Properties
2-(4-Fluorophenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate has shown potential in the field of anticonvulsant research. Studies have highlighted the synthesis and evaluation of derivatives of this compound for their anticonvulsant properties. For instance, Kamiński et al. (2011) synthesized piperazine or morpholine acetamides derived from this compound and found them effective in the maximal electroshock (MES) screen, indicating potential as anticonvulsant agents (Kamiński et al., 2011).
Anti-Inflammatory Activity
This compound has been explored for its anti-inflammatory potential. Nikalje et al. (2015) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetate and evaluated them for anti-inflammatory activity, finding promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Alzheimer's Disease Treatment
Research into Alzheimer's disease treatment has also utilized this compound. Deng et al. (2019) designed and synthesized new compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetate, as dual cholinesterase and beta-secretase inhibitors, showing potential without toxicity (Deng et al., 2019).
Corrosion Inhibition
In the field of material science, derivatives of this compound have been synthesized for corrosion inhibition applications. Shamaya et al. (2021) synthesized N-hydroxyphthalimide derivatives, including 1,3-dioxoisoindolin-2-yl acetate derivatives, and found them effective as corrosion inhibitors for carbon steel in HCl solution (Shamaya et al., 2021).
Antimicrobial Activity
The antimicrobial properties of this compound's derivatives have been investigated. Bedair et al. (2006) synthesized derivatives from (dioxoisoindolin-2-yl)phenylacetic acid and reported some compounds showing promising antimicrobial activities (Bedair et al., 2006).
Polymer Science
In polymer science, Faghihi et al. (2010) prepared optically active polyamides with pendent groups including 4-nitro-1,3-dioxoisoindolin-2-yl, showcasing their solubility in various solvents and potential applications in materials science (Faghihi et al., 2010).
properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO5/c19-12-7-5-11(6-8-12)15(21)10-25-16(22)9-20-17(23)13-3-1-2-4-14(13)18(20)24/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPIWWZZQSJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

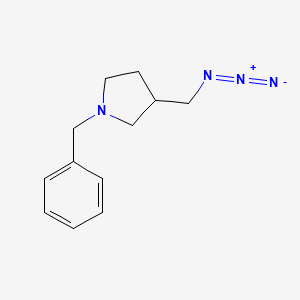
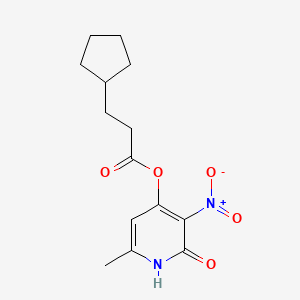
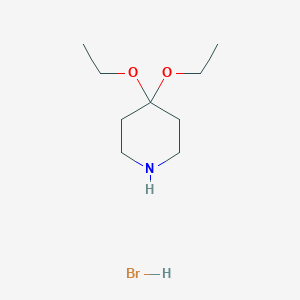
![N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2379051.png)

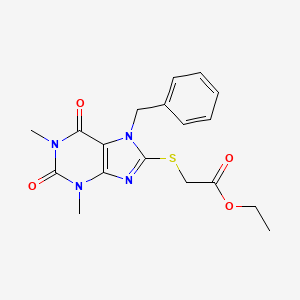
![16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)
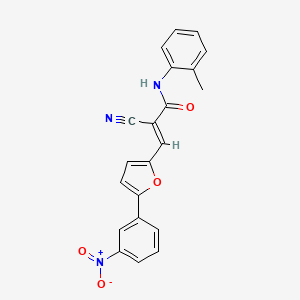
![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)
![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)
![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2379061.png)
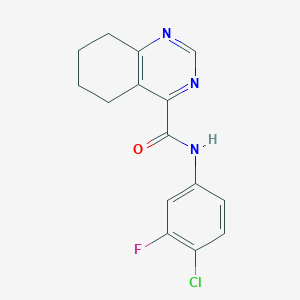
![(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2379064.png)